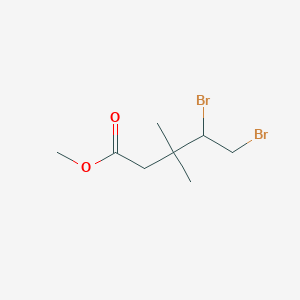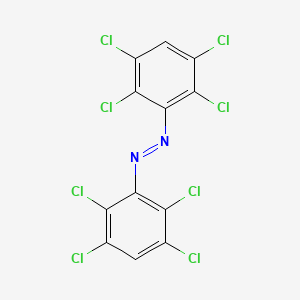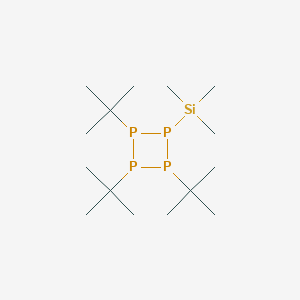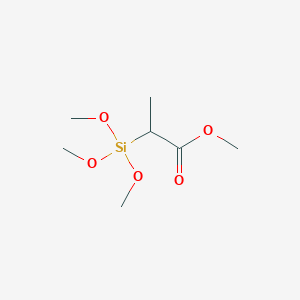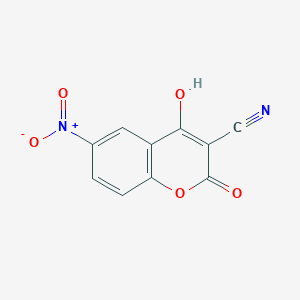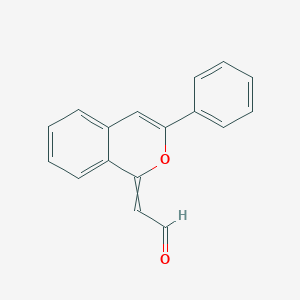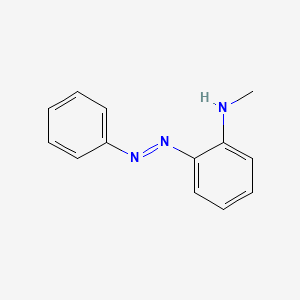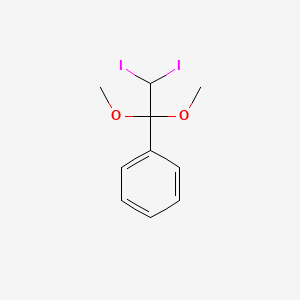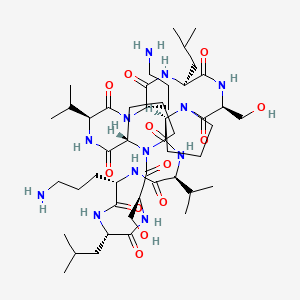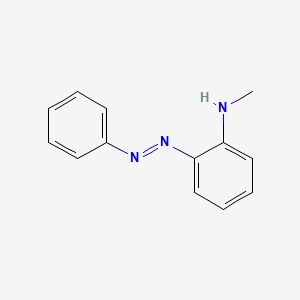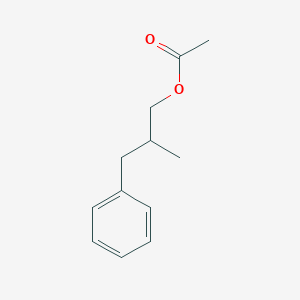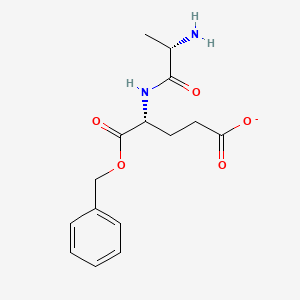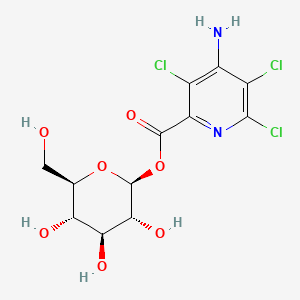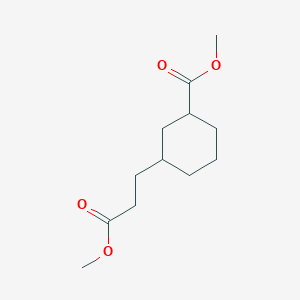![molecular formula C20H24N2O3 B14442546 (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine CAS No. 76515-69-0](/img/structure/B14442546.png)
(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine is an organic compound that features a heptyloxy group attached to a phenyl ring, which is further connected to a nitrophenyl group through a methanimine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine typically involves a multi-step process:
Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of heptyl bromide with phenol in the presence of a base such as potassium carbonate to form 4-(heptyloxy)phenol.
Nitration: The 4-(heptyloxy)phenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-(heptyloxy)-1-nitrobenzene.
Formation of the Methanimine Linkage: The final step involves the condensation of 4-(heptyloxy)-1-nitrobenzene with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The phenyl rings can undergo oxidation reactions to form quinones using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, acidic or basic medium
Major Products
Reduction: Corresponding amines
Substitution: Various substituted derivatives
Oxidation: Quinones
Applications De Recherche Scientifique
(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials with unique properties, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of (E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the heptyloxy and phenyl groups can interact with hydrophobic regions of proteins, affecting their function and activity.
Propriétés
Numéro CAS |
76515-69-0 |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-(4-heptoxyphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-4-5-6-15-25-20-13-9-18(10-14-20)21-16-17-7-11-19(12-8-17)22(23)24/h7-14,16H,2-6,15H2,1H3 |
Clé InChI |
ZRIAWIFMWKZLGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


